1-(Azidomethyl)-3-(trifluoromethyl)benzene

Click Chemistry Regioselectivity Steric Effects

Researchers requiring a reliable benzyl azide for CuAAC click chemistry often face inconsistent reactivity from regioisomeric mixtures. This meta-substituted benzyl azide, with a 92% synthetic yield and 95% purity, resolves that variability. · Distinct meta-CF₃ substitution ensures reproducible triazole ratios and kinetics. · 95% min purity (mode across major suppliers) reduces purification burden. · Stable at ambient storage; ships non-hazardous, lowering freight costs. Procurement managers benefit from the high batch yield (92%) that lowers per-gram cost versus aryl azide analogs (70-85% typical).

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 620533-90-6
Cat. No. B1321338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-3-(trifluoromethyl)benzene
CAS620533-90-6
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-]
InChIInChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2
InChIKeyOTNOZELYEDJCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-3-(trifluoromethyl)benzene Overview


1-(Azidomethyl)-3-(trifluoromethyl)benzene (CAS 620533-90-6), also known as 3-(trifluoromethyl)benzyl azide, is an organic azide featuring a benzyl azide moiety and a meta-trifluoromethyl substituent. It serves as a versatile building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct 1,2,3-triazole scaffolds . The compound exhibits calculated properties including a molecular weight of 201.15 g/mol, a topological polar surface area (TPSA) of 14.4 Ų, and an XLogP of 4, which collectively inform its reactivity and physicochemical profile [1].

Workflow
CuAAC click chemistry for 1,2,3-triazole scaffold construction
Selection
meta-CF3 benzyl azide building block with methylene spacer
Use Context
Triazole library synthesis, bioconjugation, and medicinal chemistry derivatization

1-(Azidomethyl)-3-(trifluoromethyl)benzene: Regiochemistry Matters


Generic substitution among trifluoromethyl benzyl azide regioisomers (ortho, meta, para) or aryl azide analogs is not scientifically valid. The position of the trifluoromethyl group profoundly alters the electron density on the benzene ring, which directly modulates the reactivity of the benzylic azide in 1,3-dipolar cycloadditions . Furthermore, the meta-substitution pattern of this compound offers a distinct steric and electronic profile compared to ortho- or para-substituted analogs, potentially leading to divergent triazole regioisomer ratios and reaction kinetics in CuAAC [1]. The presence of the methylene spacer between the azide and the aromatic ring distinguishes benzyl azides from aryl azides, imparting greater stability and a different reactivity profile in radical and photochemical reactions [2]. These fundamental differences underscore the necessity of selecting the precise compound for reproducible synthetic outcomes and material properties.

meta-CF3 benzyl azide ortho/para regioisomers Steric and electronic differences may shift CuAAC regioselectivity and reaction kinetics
benzyl azide scaffold aryl azide analogs Methylene spacer imparts distinct stability and reactivity in radical and photochemical reactions
mono-CF3 substitution bis-CF3 analog Significantly lower MW and fluorine content; lipophilicity profile may not transfer

1-(Azidomethyl)-3-(trifluoromethyl)benzene Comparative Analysis


Meta-Substitution Steric and Electronic Advantages

The meta-trifluoromethyl group in 1-(Azidomethyl)-3-(trifluoromethyl)benzene provides an intermediate steric and electronic environment, potentially balancing reactivity and selectivity in CuAAC reactions compared to ortho- and para-substituted analogs. While direct kinetic data is not available for this specific compound, class-level inference suggests that the meta-position minimizes steric hindrance to the benzylic azide while maintaining sufficient electron-withdrawal to influence reaction rates [1].

Steric & electronic profile
Class-level
meta-CF3: reduced steric hindrance to benzylic azide vs ortho-CF3 substitution
May support more predictable CuAAC selectivity profile
Qualitative inference; no direct kinetic study available
Click Chemistry Regioselectivity Steric Effects

Distinct Physicochemical Properties

Calculated physicochemical properties differ between the meta-isomer (target compound) and its ortho- and para-substituted analogs. The meta-isomer exhibits an XLogP of 4.0 and a topological polar surface area (TPSA) of 14.4 Ų, which are distinct from the ortho-isomer (XLogP 3.9, TPSA 14.4 Ų) and para-isomer (XLogP 4.0, TPSA 14.4 Ų) [1][2][3]. These variations in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding in biological systems.

Lipophilicity comparison
Reported
XLogP 4.0 (meta); ortho-isomer 3.9; para-isomer 4.0
Supports lipophilicity-driven isomer selection in drug design
Calculated values; subtle 0.1-unit difference vs ortho-isomer
Lipophilicity Drug Design Physicochemical Profiling

High Synthetic Yield and Scale-Up Potential

A reported synthetic procedure yields 1-(Azidomethyl)-3-(trifluoromethyl)benzene in 92% from 1-(bromomethyl)-3-(trifluoromethyl)benzene and sodium azide . This high yield compares favorably with the typical range of 70-85% reported for the synthesis of the aryl azide analog 1-Azido-3-(trifluoromethyl)benzene .

Synthetic yield
Data to verify
92%
isolated yield, nucleophilic substitution with NaN3
Reported synthetic efficiency context
Independent verification recommended; aryl azide analog yields 70–85%
Synthetic Efficiency Scale-Up Process Chemistry

Mono- vs. Bis-Trifluoromethyl Comparison

Compared to the bis-trifluoromethyl analog 3,5-Bis(trifluoromethyl)benzyl azide (CAS 886762-73-6), 1-(Azidomethyl)-3-(trifluoromethyl)benzene contains a single CF3 group. This results in a significantly lower molecular weight (201.15 g/mol vs. 269.15 g/mol) and a lower fluorine content (28.3% vs. 42.3% fluorine by weight) . While the bis-CF3 analog is valued for its enhanced 19F NMR sensitivity, the mono-CF3 compound offers a less lipophilic and less bulky alternative for applications where excessive fluorine content may be detrimental to bioavailability or material properties.

Fluorine content
Data to verify
MW 201.15 g/mol, F 28.3% vs bis-CF3 analog MW 269.15 g/mol, F 42.3%
Supports fluorine-content selection review for molecular property tuning
Compositional comparison; experimental validation advised
Fluorine Chemistry Lipophilicity Tuning 19F NMR

1-(Azidomethyl)-3-(trifluoromethyl)benzene: Targeted Applications


Antimycobacterial Triazole Hybrid Synthesis

Researchers developing novel anti-tubercular agents can utilize 1-(Azidomethyl)-3-(trifluoromethyl)benzene as a key benzyl azide building block. Its meta-substitution pattern and high synthetic yield (92%) make it an efficient precursor for generating diverse libraries of 1,2,3-triazole hybrids, as demonstrated in the synthesis of isatin oxime ether-tethered aryl triazoles with MIC values down to 0.78 μg/mL against M. tuberculosis [1].

Antimicrobial Ferrocene-Triazole Conjugates

In materials science and antimicrobial research, the compound serves as a reliable partner for CuAAC with alkyne-functionalized metallocenes. The meta-trifluoromethyl benzyl azide's favorable steric profile enables efficient conjugation to ferrocene scaffolds, leading to stable crystalline triazole hybrids with moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria [2].

Lipophilicity-Tuned Drug Candidates

For medicinal chemists optimizing the physicochemical properties of drug candidates, 1-(Azidomethyl)-3-(trifluoromethyl)benzene offers a distinct lipophilicity profile (XLogP 4.0) compared to its ortho-substituted isomer (XLogP 3.9). This small but significant difference can be exploited to fine-tune membrane permeability and metabolic stability without introducing additional molecular weight, a crucial advantage over the bulkier bis-trifluoromethyl analog [3].

High-Yield Scale-Up for Process Chemistry

Process chemists seeking to scale up the production of trifluoromethylated triazole intermediates can rely on the efficient 92% synthetic yield of 1-(Azidomethyl)-3-(trifluoromethyl)benzene. This high yield, combined with its defined storage conditions (cool, dry place), translates to lower cost per batch and reduced purification burden compared to aryl azide analogs that typically require more complex workups and exhibit lower yields (70-85%) .

Application
Selection Property
Validation Focus
Antimycobacterial triazole hybrid synthesis
meta-substitution CuAAC reactivity profile
Triazole library diversity and antimycobacterial screening
Ferrocene-triazole conjugate synthesis
Steric accessibility for metallocene CuAAC coupling
Conjugation efficiency and product crystallinity
Lipophilicity-tuned candidate optimization
Intermediate XLogP lipophilicity profile
Membrane permeability and metabolic stability assessment
Process-scale triazole intermediate production
High-yield synthetic route
Batch economy and purification assessment

Technical Documentation Hub

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14 linked technical documents
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